2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Description
2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 3-fluorophenyl group at position 3 and an acetonitrile moiety at position 4. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases, phosphodiesterases, and adenosine receptors. The acetonitrile group contributes polarity, which may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN6O/c13-8-2-1-3-9(6-8)19-11-10(16-17-19)12(20)18(5-4-14)7-15-11/h1-3,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGBJNILOBKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC#N)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the acetonitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Acetonitrile Group
The nitrile moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives. This is a common pathway observed in structurally analogous compounds .
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Example reaction :
Conditions :
Nucleophilic Substitution at the Fluorophenyl Group
While fluorine is a poor leaving group, harsh conditions can facilitate substitution. For example, reactions with strong nucleophiles (e.g., thiophenol, amines) in polar aprotic solvents yield arylthioethers or aryl amines .
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Example reaction :
Key Data :
Nucleophile Solvent Temperature Yield (%) Thiophenol DMF 0°C → RT 65–71 Piperidine THF Reflux 58–62
Cyclization Reactions Involving the Nitrile Group
The nitrile group participates in cyclocondensation reactions to form fused heterocycles. For instance, reaction with hydrazines or thiosemicarbazides generates triazolo-triazine or thiadiazine derivatives .
Cross-Coupling Reactions
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Hypothetical pathway :
Reactivity at the Triazolo-Pyrimidine Core
The triazole ring is susceptible to ring-opening under reductive or oxidative conditions. For example, treatment with sodium borohydride reduces the triazole N–N bond, while oxidation with MnO₂ stabilizes the aromatic system .
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Example reaction :
Key Observations :
Functionalization via Aldol Condensation
The acetonitrile’s α-hydrogen can engage in base-mediated aldol reactions with aldehydes, forming α,β-unsaturated nitriles .
Thioamide Formation
Reaction with hydrogen sulfide or Lawesson’s reagent converts the nitrile to a thioamide, enhancing biological activity in related compounds .
Critical Analysis of Limitations
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Direct fluorophenyl substitution remains challenging due to fluorine’s low leaving-group propensity.
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Stability of the triazolo-pyrimidine core under strongly acidic/basic conditions requires optimization .
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Biological data for derivatives are sparse; future work should focus on structure-activity relationships.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of triazolo-pyrimidines exhibit significant activity against influenza viruses. For instance, compounds similar to this one were evaluated for their ability to inhibit viral replication and showed promising results in plaque reduction assays against various strains of influenza A virus .
Anticancer Properties
The triazolo-pyrimidine scaffold has been linked to anticancer activity. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . The unique fluorophenyl group may enhance the binding affinity to target proteins, increasing efficacy.
Synthesis and Characterization
The synthesis of 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has been achieved through several methods, including microwave-assisted reactions which offer eco-friendly and efficient pathways for producing these compounds with high yields . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Variations in substituents on the aromatic rings significantly affect their pharmacological profiles. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and binding affinity |
| Methyl | Enhances metabolic stability |
| Acetamide | Improves solubility |
Influenza Virus Inhibition
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that certain modifications led to a marked increase in antiviral potency against the H1N1 strain of influenza virus. The most effective compound exhibited an IC50 value significantly lower than that of standard antiviral drugs like oseltamivir .
Cancer Cell Line Studies
In another investigation focusing on cancer treatment, researchers found that a closely related triazolo-pyrimidine derivative induced apoptosis in human breast cancer cell lines. The compound was shown to activate caspase pathways leading to cell death while sparing normal cells .
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Polarity and Solubility
- Acetonitrile vs. However, the carboxylic acid in the furochromenyl derivative () offers even greater solubility but may reduce blood-brain barrier permeability.
- Halogen Effects : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in the furochromenyl analog may alter electronic distribution, affecting binding to aromatic residues in target proteins.
Pharmacokinetic Considerations
- Lipophilicity : The benzyl and chlorophenyl substituents in increase logP values, favoring tissue distribution but risking higher off-target toxicity.
Structural Modifications and Activity Trends
- Position 3 Substitutions :
- Position 6 Modifications: Acetonitrile: May act as a hydrogen bond acceptor, enhancing interactions with polar residues. Acetamide (): Provides hydrogen bond donor/acceptor capabilities, improving affinity for certain kinases.
Biological Activity
The compound 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a member of the triazolopyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.4 g/mol. The structure features a triazolo-pyrimidine core that is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer properties . For instance, studies have demonstrated that similar derivatives show potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and H-157 (lung carcinoma) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has shown antimicrobial activity against several bacterial strains. For example, derivatives related to this compound have been tested against Staphylococcus aureus and exhibited notable efficacy . This suggests potential applications in treating bacterial infections.
Antiviral Effects
Triazole derivatives have also been noted for their antiviral activity , particularly against HIV strains. Compounds similar to this compound have been evaluated for their ability to inhibit viral replication in vitro .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as acetylcholinesterase and alkaline phosphatase, which are crucial in various physiological processes .
- DNA Interaction : The triazole ring can intercalate into DNA structures, potentially disrupting replication and transcription processes in cancer cells .
Case Studies and Research Findings
- Anticancer Study : A study focused on a derivative of this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of established chemotherapeutics .
- Antimicrobial Testing : Another investigation assessed the antibacterial properties of related compounds against multiple strains including E. coli and S. aureus. The results highlighted a strong correlation between structural modifications and increased antibacterial potency .
Data Summary Table
Q & A
Q. What comparative analyses differentiate this compound from similar triazolo-pyrimidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
